An In-depth Technical Guide to 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d]thiazol-2-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d]thiazol-2-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][2]thiazol-2-one: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Thiazolidin-4-one Core and its Significance
The 1,3-thiazolidin-4-one moiety is a venerable and highly privileged scaffold in the landscape of medicinal chemistry.[1] This five-membered heterocyclic ring, featuring a sulfur atom, a nitrogen atom, and a carbonyl group, serves as the foundation for a multitude of compounds with a broad spectrum of biological activities.[2] Its drug-like properties and amenability to diverse chemical modifications have made it a focal point for the discovery of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated promising potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents.[2][3]
This technical guide delves into the chemical structure, physical properties, and a proposed synthetic pathway for a novel derivative, 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one . While this specific molecule is not extensively documented in current literature, its structural components—a cycloheptane ring fused to the thiazolidin-4-one core—suggest a unique conformational profile that could be of significant interest to researchers and drug development professionals. By leveraging established principles of heterocyclic chemistry and drawing parallels with analogous structures, this guide aims to provide a comprehensive and predictive overview to stimulate further investigation into this promising chemical entity.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one is characterized by the fusion of a seven-membered cycloheptane ring with the 4- and 5-positions of a 1,3-thiazolidin-2-one ring. This fusion imparts a rigid, bicyclic architecture to the molecule.
| Property | Predicted Value | Rationale / Comparative Data |
| Molecular Formula | C₈H₁₁NOS | Based on structural analysis. |
| Molecular Weight | 169.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Thiazolidinone derivatives are typically solids.[5] |
| Melting Point | 150 - 180 °C | Estimated based on similar fused heterocyclic systems. The specific value will depend on crystal lattice energy. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents; likely insoluble in water. | General solubility profile for related heterocyclic compounds. |
| LogP | 1.5 - 2.5 | Estimated based on the lipophilicity of the cycloheptane ring and the polar thiazolidinone core. |
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthetic route to 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one involves a two-step process starting from cycloheptanone. The key steps are the alpha-bromination of the ketone followed by a cyclocondensation reaction with thiourea and subsequent hydrolysis.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one.
Step-by-Step Methodology
Step 1: Synthesis of 2-Bromocycloheptanone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve cycloheptanone (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours. Pour the mixture into ice-cold water and extract the product with diethyl ether.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromocycloheptanone. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent facilitates the enolization of cycloheptanone, which is the reactive species in electrophilic alpha-halogenation. The reaction is performed at a low temperature to control the reaction rate and minimize side products.
Step 2: Synthesis of 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol. To this solution, add sodium ethoxide (1 equivalent) as a base.
-
Cyclocondensation: Add the crude 2-bromocycloheptanone (1 equivalent) from the previous step to the reaction mixture. Reflux the mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After the formation of the intermediate imine, cool the reaction mixture and acidify with dilute hydrochloric acid. Gently heat the mixture for 1-2 hours to facilitate the hydrolysis of the imine to the corresponding ketone.
-
Isolation and Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate). The product will precipitate out. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one.
Causality Behind Experimental Choices: Sodium ethoxide is used to deprotonate thiourea, forming a more nucleophilic species that readily attacks the electrophilic carbon of 2-bromocycloheptanone. The subsequent acid-catalyzed hydrolysis is a standard method for converting imines to ketones.
Spectroscopic Characterization: A Predictive Analysis
The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on the known spectral data of analogous thiazolidin-4-ones, the following characteristic signals are predicted:[3][6]
¹H NMR Spectroscopy (in CDCl₃, predicted chemical shifts):
-
δ 3.5 - 4.0 ppm (m, 1H): Methine proton (CH) at the bridgehead position of the cycloheptane ring, adjacent to the nitrogen of the thiazolidinone ring.
-
δ 2.8 - 3.2 ppm (m, 2H): Methylene protons (CH₂) of the cycloheptane ring adjacent to the sulfur-bearing carbon.
-
δ 1.2 - 2.0 ppm (m, 8H): Remaining methylene protons of the cycloheptane ring.
-
δ 8.0 - 8.5 ppm (s, 1H): NH proton of the thiazolidinone ring (this signal may be broad and its position can vary with concentration and solvent).
¹³C NMR Spectroscopy (in CDCl₃, predicted chemical shifts):
-
δ 170 - 175 ppm: Carbonyl carbon (C=O) of the thiazolidinone ring.[3]
-
δ 140 - 150 ppm: Carbon of the C=N bond in the enol tautomer, or the carbon adjacent to both sulfur and the double bond in the fused ring system.
-
δ 60 - 70 ppm: Methine carbon at the bridgehead position adjacent to nitrogen.
-
δ 30 - 45 ppm: Carbons of the cycloheptane ring.
Infrared (IR) Spectroscopy (KBr pellet, predicted characteristic absorption bands):
-
3200 - 3300 cm⁻¹: N-H stretching vibration of the amide group.[6]
-
2920 - 2980 cm⁻¹ and 2850 - 2890 cm⁻¹: C-H stretching vibrations of the cycloheptane ring.
-
1680 - 1720 cm⁻¹: Strong C=O stretching vibration of the amide (lactam) in the five-membered ring.[6]
-
1300 - 1400 cm⁻¹: C-N stretching vibration.
Potential Biological Significance and Drug Development Applications
The thiazolidin-4-one scaffold is a cornerstone in the development of novel therapeutic agents due to its wide array of biological activities.[7] The fusion of a cycloheptane ring to this privileged core in 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one presents an intriguing molecule for biological screening.
-
Anticancer Potential: Many thiazolidin-4-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes such as protein kinases, topoisomerases, and histone deacetylases. The unique three-dimensional structure of the cyclohepta-fused derivative could lead to novel interactions with biological targets.
-
Antimicrobial and Antifungal Activity: The thiazolidin-4-one nucleus is a common feature in compounds with potent antibacterial and antifungal properties.[8] These compounds can disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with biofilm formation.[8]
-
Antiviral Activity: Derivatives of thiazolidin-4-one have been reported to exhibit activity against a range of viruses, including HIV.[2]
The cycloheptane ring, being a conformationally flexible seven-membered ring, can influence the overall shape and lipophilicity of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. Therefore, 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one represents a promising starting point for the design and synthesis of new libraries of bioactive compounds for high-throughput screening in various disease models.
Conclusion
While 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1][4]thiazol-2-one remains a novel and largely unexplored chemical entity, its foundational 1,3-thiazolidin-4-one core provides a strong rationale for its investigation as a potential biologically active molecule. This guide has provided a comprehensive, albeit predictive, overview of its chemical nature, a plausible synthetic strategy, and its expected spectroscopic characteristics. The rich history of the thiazolidin-4-one scaffold in medicinal chemistry strongly suggests that this cyclohepta-fused derivative is a worthy candidate for synthesis and biological evaluation, with the potential to contribute to the development of new therapeutic agents.
References
- Singh, D., Piplani, M., Kharkwal, H., Murugesan, S., Singh, Y., Aggarwal, A., & Chander, S. (2023). Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore, 14(1), 56-70.
- Leontin, I. G., Gîlcă, G. E., Alexa-Stratulat, T., Pânzariu, A., Vasile, C. G., & Profire, L. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 8.
- Vashi, K., & Naik, H. B. (2012). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 336-341.
- Pushingate, B. S., Metange, V. B., Kulkarni, R. R., Siddiqui, M. A., & Kantevari, S. (2016). Facile synthesis of 1,3-thiazolidin-4-ones as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 26(7), 1704-1708.
- Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Pharmaceutical Chemistry Journal, 54(2), 113-137.
- Panek, D., Fijałkowski, K., & Stączek, P. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 24(1), 693.
- Lesyk, R. B., & Zimenkovsky, B. S. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Ukrainica Bioorganica Acta, 18(1), 3-24.
- Aggarwal, N., & Kumar, R. (2021). Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Biointerface Research in Applied Chemistry, 12(3), 2800-2812.
- Kumar, A., & Rajput, C. S. (2023). Synthesis and Biological Applications of Thiazolidinone. In Heterocyclic-Based Drug Design. IntechOpen.
- Kumar, A., & Sharma, S. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(6), 1591-1614.
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Synthesis and Biological Applications of Thiazolidinone | IntechOpen [intechopen.com]
- 3. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
